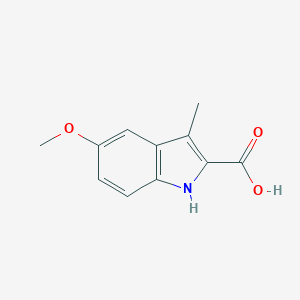

5-Methoxy-3-methyl-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMQDRGVOOXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357246 | |

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-50-3 | |

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and analytical characterization, and also touches upon the potential biological significance of this class of molecules.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products.[1] The specific substitution pattern of an indole ring can significantly influence its pharmacological properties. This compound combines several key structural features: a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. The methoxy group is known to enhance the antioxidant properties of some indole compounds.[2] Methoxyindoles, such as melatonin, are recognized for their potent antioxidant and neuroprotective effects.[3][4] Derivatives of indole-2-carboxylic acid have been investigated for their neuroprotective activities, including the modulation of the NMDA receptor.[5][6] This guide outlines a robust synthetic route and detailed characterization methods for the title compound, providing a solid foundation for further research and development.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis, and concluding with the hydrolysis of the resulting ester.[7][8] The overall synthetic scheme is presented below.

References

- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis methodologies, and potential biological activities of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid. The information is compiled to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

This compound is a substituted indole derivative. Indole-based structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.[1][2] The specific substitutions of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position define its chemical behavior and potential biological interactions.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 5-methoxy-3-methylindole-2-carboxylic acid | [3] |

| CAS Number | 16381-50-3 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Computed logP (XLogP3) | 2.2 | [3] |

| Solubility | Data not available | |

Synthesis Methodologies

The synthesis of substituted indole-2-carboxylic acids can be achieved through several established chemical routes. The selection of a specific pathway often depends on the availability of starting materials, desired scale, and overall yield.

The Fischer indole synthesis is a classic and versatile method for constructing the indole core.[5][6] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization. For the target compound, this would involve reacting 4-methoxyphenylhydrazine with a pyruvate derivative.

Protocol Overview:

-

Hydrazone Formation: Reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form the corresponding phenylhydrazone intermediate.

-

Rearrangement and Cyclization: The hydrazone undergoes a[7][7]-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia to form the indole ring.[5]

-

Hydrolysis: If an ester precursor is used to introduce the carboxylic acid functionality, a final hydrolysis step is required to yield the free carboxylic acid.

This sophisticated route offers a high-yield and scalable process for preparing 5-methoxy-1H-indole-2-carboxylic acid esters from malonate derivatives, which can be adapted for the target compound.[5][8]

Key Experimental Steps:

-

Azo Coupling: A diazonium salt (prepared from an appropriate aniline derivative) is coupled with a malonate derivative.

-

Japp–Klingemann Rearrangement: The resulting azo compound undergoes rearrangement to form a hydrazone.[5]

-

Fischer Indole Synthesis: The hydrazone is then cyclized under acidic conditions to form the indole-2-carboxylic acid ester.[5][8]

-

Final Hydrolysis: The ester is hydrolyzed to the final carboxylic acid product, typically using a base like sodium hydroxide followed by acidification.[5]

A patented alternative involves the use of inexpensive and readily available nitro-aromatic compounds.[5]

Protocol Overview:

-

Condensation: A substituted nitrotoluene is condensed with diethyl oxalate, often catalyzed by a mild base like ferrous hydroxide.

-

Reduction: The nitro group is then reduced to an amine, which spontaneously cyclizes to form the indole ring. Hydrazine hydrate is a common reducing agent for this step.[5]

-

Post-Reaction Processing: The process is noted for its mild conditions and simple workup procedures.[5]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in the available literature, the activity of closely related analogs provides valuable insights for drug development professionals. The 5-methoxyindole-2-carboxylic acid (MI2CA) scaffold is known for significant neuroprotective properties.[5][9]

Key Activities of Related Compounds:

-

Neuroprotection: Analogs have demonstrated protective effects in models of stroke and have shown potential in mitigating pathology related to Alzheimer's disease.[5][9]

-

Antioxidant Properties: These compounds can reduce oxidative stress in neuronal cells, a key factor in many neurodegenerative diseases.[5]

-

Enzyme Inhibition: A proposed mechanism of action involves the inhibition of enzymes like mitochondrial dihydrolipoamide dehydrogenase, which is crucial for cellular energy metabolism.[5] By modulating this enzyme's activity, the compound can confer neuroprotection.[5]

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the area of neuroprotection. While experimental data on this specific molecule is limited, established synthesis routes like the Fischer indole synthesis and malonate-derived processes provide clear pathways for its preparation. The documented biological activity of its close analogs strongly suggests that it is a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to explore its synthesis and biological profile to unlock its full potential.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Buy 5-Hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid [smolecule.com]

- 3. This compound | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16381-50-3 [chemicalbook.com]

- 5. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 7. 5-METHOXYINDOLE-2-CARBOXYLIC ACID CAS#: 4382-54-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its chemical identity, commercial availability, synthetic protocols, and established applications in scientific research.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring an indole core structure. The presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position makes it a versatile building block for the synthesis of more complex molecules.

CAS Number: 16381-50-3[1]

Molecular Formula: C₁₁H₁₁NO₃[2]

Molecular Weight: 205.21 g/mol [2]

Appearance: Not explicitly stated in the search results, but typically a solid.

Storage: Recommended storage temperature is 2-8°C in a refrigerator.[2]

Shipping Conditions: Typically shipped under ambient conditions.[2]

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. While pricing is often available upon request, the following table summarizes key information from several vendors to aid in procurement.

| Supplier | CAS Number | Purity | Available Quantities |

| Amerigo Scientific | 16381-50-3 | High quality | Not specified |

| BLDpharm | 16381-50-3 | Not specified | Not specified |

| Fluorochem | 16381-50-3 | 95% | 250mg, 1g, 5g[1] |

| Pharmaffiliates | 16381-50-3 | Highly pure | Not specified[2] |

| 2a biotech | 16381-50-3 | Not specified | Not specified |

Note: Purity and available quantities are subject to change and may vary between batches. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthetic Methodology: Fischer Indole Synthesis

The Fischer indole synthesis is a widely employed and versatile method for the preparation of indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a suitable starting material would be the phenylhydrazone derived from 4-methoxyphenylhydrazine and a pyruvate derivative.

General Experimental Protocol

The following is a generalized experimental protocol based on the Fischer indole synthesis of structurally similar compounds. This should be considered a template and may require optimization for specific laboratory conditions and scales.

Step 1: Formation of the Phenylhydrazone

-

Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of an appropriate pyruvate derivative (e.g., ethyl 2-oxobutanoate).

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis)

-

To the solution containing the phenylhydrazone, add a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) for several hours. The optimal temperature and reaction time should be determined experimentally.

-

Monitor the reaction for the formation of the indole product by TLC.

Step 3: Saponification of the Ester

-

Once the cyclization is complete, cool the reaction mixture to room temperature.

-

If the synthesis was performed with a pyruvate ester, the resulting indole-2-carboxylate ester needs to be hydrolyzed to the carboxylic acid.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

-

Heat the mixture to reflux for 1-2 hours to effect the saponification.

Step 4: Work-up and Purification

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration and wash it with water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram: Synthetic Workflow via Fischer Indole Synthesis

Caption: A generalized workflow for the synthesis of the target molecule.

Applications in Research and Development

Indole derivatives are a prominent class of "privileged structures" in medicinal chemistry due to their prevalence in natural products and FDA-approved drugs. This compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in several key areas:

-

Oncology: Derivatives of this indole have been investigated as potential antitumor agents. The indole nucleus can be modified to target various enzymes and pathways crucial for cancer cell proliferation and survival.

-

Infectious Diseases: The functionalized indole core can be adapted to create novel antibacterial and antifungal agents. The ability to introduce diverse substituents allows for the exploration of new mechanisms to overcome drug resistance.

-

Central Nervous System (CNS) Disorders: Indole-based compounds have been explored for the treatment of conditions such as depression and neurodegenerative diseases. The structural versatility of this compound allows for the rational design of molecules that can interact with specific targets in the CNS.

Diagram: Logical Relationship of Research Applications

Caption: Key research areas leveraging the target molecule as a building block.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The information provided is intended to facilitate further research and development activities involving this compound.

References

The Diverse Biological Activities of 5-Methoxy Substituted Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. The introduction of a methoxy group at the 5-position of the indole ring has been shown to significantly influence the biological activity of these derivatives, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the multifaceted biological activities of 5-methoxy substituted indole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support ongoing research and drug development efforts.

Anticancer Activity

5-Methoxyindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse, with tubulin polymerization inhibition and kinase inhibition being the most prominent.

As Tubulin Polymerization Inhibitors

Several 5-methoxyindole derivatives disrupt microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.

Quantitative Data: Anticancer Activity (Tubulin Inhibition)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | SK-OV-3 (Ovarian) | 0.00345 | [1] |

| NCI-H460 (Lung) | - | [1] | |

| DU-145 (Prostate) | - | [1] | |

| Tubulin Assembly | 1.1 | [1] | |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | [2] |

| MCF-7 (Breast) | - | [2] | |

| Tubulin Polymerization | 1.5 | [2] | |

| Indole-isatin hybrid 5o | Human Cancer Cell Lines | 1.69 | [3] |

| Indole-isatin hybrid 5w | Human Cancer Cell Lines | 1.91 | [3] |

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This fluorescence-based in vitro assay monitors the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)

-

Pre-warmed 96-well plates

-

Microplate reader with fluorescence capabilities (37°C)

Procedure:

-

Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Add 5 µL of 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation/emission wavelengths for the fluorescent reporter.

-

Plot fluorescence intensity versus time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of fluorescence increase compared to the vehicle control.

Signaling Pathway: Disruption of Microtubule Dynamics

Mechanism of tubulin polymerization inhibition.

As Kinase Inhibitors

Certain 5-methoxyindole derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, these compounds can effectively halt tumor growth. A notable example is the inhibition of the c-Myc signaling pathway.

Signaling Pathway: Inhibition of c-Myc Signaling

References

- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fischer Indole Synthesis of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1] Discovered in 1883 by Emil Fischer, this method remains a cornerstone of indole synthesis due to its broad applicability and the ready availability of starting materials.[1] The reaction is catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, or by Lewis acids like zinc chloride or boron trifluoride.[1]

The synthesis of this compound via this method involves the reaction of 4-methoxyphenylhydrazine with a suitable keto-acid or keto-ester, followed by cyclization.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its enamine isomer.

-

[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement of the enamine occurs, leading to the formation of a di-imine intermediate.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the stable indole ring system.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the Fischer indole synthesis of related indole-2-carboxylic acids.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 |

| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 |

| Ethanol | C₂H₅OH | 46.07 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |

| Sodium Hydroxide | NaOH | 40.00 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Procedure

Step 1: Formation of the Hydrazone

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.46 g (0.1 mol) of 4-methoxyphenylhydrazine hydrochloride in 100 mL of ethanol.

-

To this solution, add 14.42 g (0.1 mol) of ethyl 2-methylacetoacetate.

-

Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The hydrazone may precipitate out of the solution.

Step 2: Fischer Indole Cyclization

-

To the crude hydrazone mixture from Step 1, slowly add 20 mL of concentrated sulfuric acid while cooling the flask in an ice bath to manage the exotherm.

-

After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice.

-

The crude ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis of the Ester

-

Suspend the crude ester in a solution of 12 g (0.3 mol) of sodium hydroxide in 150 mL of water.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the solution to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The this compound will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Quantitative Data

The following table summarizes the expected and reported data for the synthesis. Note that the overall yield can vary depending on the purity of the starting materials and the optimization of reaction conditions. A process for a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, reported an overall yield of 75-80%.[3]

| Parameter | Value |

| Starting Materials | |

| 4-Methoxyphenylhydrazine HCl | 0.1 mol |

| Ethyl 2-methylacetoacetate | 0.1 mol |

| Product | |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molar Mass | 205.21 g/mol |

| Expected Yield | 60-75% (overall) |

| Melting Point | Data not available |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, COOH), ~8.5 (s, 1H, NH), 6.8-7.3 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~165 (COOH), ~155 (C-O), ~135 (C-N), ~130, ~125, ~112, ~110, ~102 (Ar-C), ~55 (OCH₃), ~10 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1680 (C=O), ~1580, ~1480 (Ar C=C) |

Conclusion

The Fischer indole synthesis provides a reliable and effective route for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the acid-catalyzed cyclization and subsequent hydrolysis, high yields of the desired product can be achieved. This guide offers a robust starting point for researchers and professionals in the field of drug development to synthesize this and related indole derivatives for further investigation.

References

Spectroscopic and Synthetic Profile of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid, a significant heterocyclic compound in the landscape of drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogues. This approach allows for a robust prediction of its spectroscopic properties, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an indole derivative characterized by a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16381-50-3 | [1] |

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the experimental data of the analogous compounds: 5-Methoxy-3-methyl-1H-indole and 5-Methoxy-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target molecule are presented below.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would exhibit signals corresponding to the aromatic protons, the N-H proton of the indole ring, the methoxy and methyl group protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | > 12.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |

| NH | ~11.5 | Singlet (broad) | The indole N-H proton signal is typically broad. |

| Ar-H (C4-H) | ~7.2 | Doublet | |

| Ar-H (C6-H) | ~6.8 | Doublet of doublets | |

| Ar-H (C7-H) | ~7.0 | Doublet | |

| OCH₃ | ~3.8 | Singlet | |

| CH₃ | ~2.3 | Singlet |

Predictions are based on data from related compounds.[2][3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~165 | Carboxylic acid carbonyl carbon. |

| C5 | ~154 | Aromatic carbon attached to the methoxy group. |

| C7a | ~132 | Aromatic carbon at the ring junction. |

| C3a | ~129 | Aromatic carbon at the ring junction. |

| C2 | ~128 | Carbon to which the carboxylic acid is attached. |

| C4 | ~112 | Aromatic carbon. |

| C6 | ~112 | Aromatic carbon. |

| C7 | ~101 | Aromatic carbon. |

| C3 | ~108 | Carbon to which the methyl group is attached. |

| OCH₃ | ~56 | Methoxy carbon. |

| CH₃ | ~10 | Methyl carbon. |

Predictions are based on data from related compounds.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (Indole) | ~3350 | Medium, sharp |

| C=O stretch (Carboxylic acid) | ~1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O stretch (Methoxy) | ~1250 | Strong |

Predictions are based on data from related compounds.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 205 | Molecular ion peak. |

| [M-COOH]⁺ | 160 | Loss of the carboxylic acid group. |

Predictions are based on the molecular weight of the target compound and fragmentation patterns of similar structures.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Analyze the sample using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthetic Pathway Visualization

The synthesis of this compound can be approached through various synthetic routes. The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles. A plausible workflow for the synthesis is outlined below.

Caption: Fischer Indole Synthesis workflow for the target compound.

This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. The predicted data serves as a valuable reference for the identification and characterization of this compound in various research and development settings. Experimental verification of this data is recommended for definitive structural confirmation.

References

- 1. This compound | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 4. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Crystal Structure of 5-Methoxyindole-2-Carboxylic Acid Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphs of 5-methoxyindole-2-carboxylic acid (MI2CA), a compound with significant neuroprotective potential. A critical aspect of pharmaceutical development is the thorough understanding of an active pharmaceutical ingredient's solid-state properties, as polymorphism can profoundly impact stability, solubility, and bioavailability. This document details the crystal structures, comparative data, and experimental methodologies for the characterization of two identified polymorphic forms of MI2CA.

Introduction to the Polymorphs of 5-Methoxyindole-2-Carboxylic Acid

Polymorphism is the ability of a solid material to exist in more than one crystal structure. To date, two polymorphs of 5-methoxyindole-2-carboxylic acid have been characterized in scientific literature, designated here as Polymorph 1 and Polymorph 2.[1] These polymorphs are differentiated by their distinct crystal packing and hydrogen bonding networks, which in turn can influence their physicochemical properties.[1]

The key structural difference lies in their hydrogen bonding. Polymorph 2 is characterized by the formation of cyclic dimers through O-H···O hydrogen bonds.[2][3][4] In contrast, Polymorph 1 features ribbons of two independent molecular chains connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds, without the presence of cyclic dimers.[2][3] Another distinguishing feature is the acceptor atom in the N-H···O hydrogen bond; in Polymorph 2, it is the oxygen of the methoxy group, whereas in Polymorph 1, it is the oxygen of the carboxylic group.[2][3]

Crystallographic Data Comparison

The primary distinction between Polymorph 1 and Polymorph 2 has been elucidated by single-crystal X-ray diffraction. A summary of their crystallographic data is presented below for direct comparison.[1]

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (°) | 91.06(3) | 91.871(5) |

| Z | 16 | 4 |

| Molecules per Asymmetric Unit | 2 | 1 |

| Key Structural Motif | Ribbons of two independent molecular chains | Cyclic dimers |

Experimental Protocols

General Synthesis of 5-Methoxyindole-2-Carboxylic Acid: A general method for synthesizing 5-methoxyindole-2-carboxylic acid involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent, followed by quenching with carbon dioxide. The crude product is then purified by column chromatography and crystallized from a suitable solvent system, such as petroleum ether/ethyl acetate, to yield the solid product.[1]

Preparation of Polymorph 1: Detailed crystallization conditions specifically for the isolation of Polymorph 1 are not explicitly provided in the surveyed literature.[1] However, it is the initially reported form and can likely be obtained through standard crystallization protocols for indole carboxylic acids.[1]

Preparation of Polymorph 2: The crystals of Polymorph 2 were reportedly discovered serendipitously during an attempt to synthesize a cobalt(III) complex.[1] The following protocol was reported:

-

Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.[1]

-

Stir and heat the mixture for 15 minutes at 45 °C.[1]

-

Add 0.5 mmol of 5-methoxyindole-2-carboxylic acid (commercially available from Sigma-Aldrich).[1]

-

Crystals of Polymorph 2 emerge from this reaction mixture.[1]

Single-Crystal X-ray Diffraction: Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a low temperature.[1] The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]

Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples were prepared as KBr pellets.[1] Analysis of the infrared spectra confirms the conclusions drawn from X-ray diffraction studies and reveals differences between the IR spectra of the two polymorphs.[2][3][4] For instance, in the IR spectrum of Polymorph 1, a sharp band at 3336 cm⁻¹ was observed, while a similar band was seen at 3342 cm⁻¹ for Polymorph 2, both assigned to the N-H stretching vibration involved in intermolecular N–H⋯O hydrogen bonds.[2][3]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the isolation and characterization of the MI2CA polymorphs.

Conclusion

The existence of at least two polymorphic forms of 5-methoxyindole-2-carboxylic acid underscores the importance of comprehensive solid-state characterization in the development of this therapeutic agent.[1] The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2, confirmed by X-ray diffraction and IR spectroscopy, may result in different physicochemical properties.[1] Further investigations are necessary to fully elucidate the comparative solubility, stability, and other performance-related characteristics of these polymorphs to ensure the selection of the optimal solid form for pharmaceutical applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Biological Significance of 5-Methoxy-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid represent a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the primary synthetic routes to this core structure, namely the Fischer indole synthesis and the Japp-Klingemann reaction. Detailed experimental protocols for these syntheses are provided, along with tabulated quantitative data for key intermediates and final products. Furthermore, this guide elucidates the molecular mechanisms underlying the biological activities of these derivatives, with a focus on their neuroprotective effects via the Nrf2 signaling pathway and their hypoglycemic properties through the inhibition of gluconeogenesis. Visual diagrams of these pathways and experimental workflows are included to facilitate a comprehensive understanding of the synthesis and biological applications of this important class of molecules.

Introduction

Indole-2-carboxylic acid and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 5-methoxy substituted analogue, 5-methoxy-1H-indole-2-carboxylic acid (MICA), has garnered particular interest as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives have shown promise in the development of treatments for neurological disorders and metabolic diseases.[2][3] This guide serves as a comprehensive resource for researchers engaged in the synthesis and evaluation of these compounds, providing detailed methodologies and insights into their mechanisms of action.

Synthetic Methodologies

The synthesis of 5-methoxy-1H-indole-2-carboxylic acid and its esters is primarily achieved through two classical methods: the Fischer indole synthesis and a route involving the Japp-Klingemann reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound.[5] For the synthesis of ethyl 5-methoxy-1H-indole-2-carboxylate, 4-methoxyphenylhydrazine and ethyl pyruvate are common starting materials.

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of ethyl pyruvate.

-

Acid Catalysis: To the mixture, add a catalytic amount of a Brønsted or Lewis acid, such as hydrochloric acid, sulfuric acid, or zinc chloride.[6]

-

Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Workup and Purification: After completion, cool the reaction mixture and neutralize the acid. The product is then typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Japp-Klingemann Reaction Route

An alternative and efficient route to 5-methoxy-1H-indole-2-carboxylic acid esters involves the Japp-Klingemann reaction.[1] This reaction synthesizes a hydrazone from an aryl diazonium salt and a β-keto-ester or β-keto-acid.[8] The resulting hydrazone can then be cyclized under acidic conditions, similar to the Fischer indole synthesis, to yield the desired indole.

-

Diazotization: Prepare a solution of 4-methoxyaniline in aqueous hydrochloric acid and cool it to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Azo Coupling (Japp-Klingemann Reaction): In a separate flask, dissolve a β-keto-ester, such as ethyl 2-methylacetoacetate, in ethanol and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the β-keto-ester solution while maintaining the low temperature and a slightly basic pH with the addition of a base like sodium acetate.[9]

-

Hydrazone Formation and Cyclization: The resulting azo compound is then treated with a strong acid (e.g., a mixture of acetic acid and hydrochloric acid) and heated to induce rearrangement and cyclization to the indole.[9]

-

Workup and Purification: The workup and purification follow a similar procedure to the Fischer indole synthesis, involving extraction and chromatography or recrystallization.

Hydrolysis of the Ester

To obtain the final 5-methoxy-1H-indole-2-carboxylic acid, the corresponding ethyl or methyl ester is hydrolyzed.

-

Saponification: Dissolve the ethyl 5-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and water. Add an excess of a strong base, such as potassium hydroxide or sodium hydroxide.[10]

-

Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated 5-methoxy-1H-indole-2-carboxylic acid is then collected by filtration, washed with cold water, and dried.[10]

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid and its ethyl ester.

| Compound | Synthetic Route | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Fischer Indole Synthesis | 93-99 | 140.5-142.0 | [11] |

| 5-methoxy-1H-indole-2-carboxylic acid | Hydrolysis of Ethyl Ester | 95 | 203-204 | [10] |

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |

| 5-methoxy-1H-indole-2-carboxylic acid | 11.74 (s, 1H, NH), 7.65 (d, 1H), 7.46 (d, 1H), 7.24 (dd, 1H), 7.11 (s, 1H), 7.06 (dd, 1H), 3.77 (s, 3H, OCH₃) | 163.3, 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.9, 107.7 | 3300-2500 (O-H), 3350 (N-H), 1680 (C=O) |

| Ethyl 5-methoxy-1H-indole-2-carboxylate | 11.63 (s, 1H, NH), 7.42 (d, 1H), 7.10 (d, 1H), 7.04 (s, 1H), 6.82 (dd, 1H), 4.29 (q, 2H), 3.76 (s, 3H), 1.32 (t, 3H) | 161.9, 154.2, 137.0, 128.2, 127.8, 121.2, 112.9, 102.5, 101.9, 60.5, 55.2, 14.4 | 3310 (N-H), 1690 (C=O), 1250 (C-O) |

Biological Activities and Signaling Pathways

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid exhibit notable biological activities, primarily as neuroprotective and hypoglycemic agents.

Neuroprotective Effects via Nrf2 Signaling

MICA has been shown to confer neuroprotection against ischemic stroke injury.[11] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[13] Oxidative stress or electrophilic compounds, including potentially MICA or its metabolites, can induce a conformational change in Keap1, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[14] This results in an enhanced cellular defense against oxidative stress.

Hypoglycemic Effects via Inhibition of Gluconeogenesis

MICA has been identified as a potent hypoglycemic agent that acts by inhibiting gluconeogenesis in the liver.[3] Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids. MICA has been shown to inhibit key enzymes in this pathway.[15] This inhibition leads to a decrease in hepatic glucose production, thereby lowering blood glucose levels.

Experimental Workflows

The following diagrams illustrate the overall workflows for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.

Conclusion

The derivatives of 5-methoxy-1H-indole-2-carboxylic acid continue to be a fertile ground for drug discovery and development. The synthetic routes outlined in this guide, particularly the Fischer indole synthesis and the Japp-Klingemann reaction, provide reliable and scalable methods for accessing this important molecular scaffold. A thorough understanding of the underlying mechanisms of their biological activities, such as the activation of the Nrf2 pathway for neuroprotection and the inhibition of gluconeogenesis for hypoglycemic effects, is crucial for the rational design of novel therapeutic agents. This technical guide provides a foundational resource for researchers to build upon in their efforts to develop new and effective treatments for a range of human diseases.

References

- 1. Japp-Klingemann_reaction [chemeurope.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 5-methoxyindole-2-carboxylic acid on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. testbook.com [testbook.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mode of action of hypoglycemic agents. I. Inhibition of gluconeogenesis by quinaldic acid and 5-methoxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Methoxyindole Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole, a naturally occurring compound and a key metabolite in the tryptophan pathway, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to endogenous signaling molecules like serotonin and melatonin provides a foundation for its diverse biological activities.[3][4] This technical guide delves into the core therapeutic targets of 5-methoxyindole and its derivatives, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development in this promising area. The versatility of the 5-methoxyindole scaffold makes it a valuable building block in the synthesis of novel therapeutic agents for a range of conditions, including neurological disorders, inflammatory diseases, and cancer.[3][5]

Core Therapeutic Targets and Mechanisms of Action

Research has identified several key biological targets and pathways through which 5-methoxyindole compounds exert their effects. These include serotonin receptors, inflammatory signaling cascades, nuclear receptors, and pathways regulating cell proliferation.

Serotonin Receptor Modulation

5-Methoxyindole and its derivatives have been shown to interact with various serotonin (5-HT) receptors, playing a role in neurotransmission and related physiological processes.[5]

-

5-HT3 Receptors: 5-Methoxyindole has been identified as a potential agonist at 5-HT3 receptors.[1][6] It exhibits partial agonism at the 5-HT3A receptor and dual agonist/inverse agonist activity at the 5-HT3B receptor subtype.[3][7] The 5-HT3 receptor is a ligand-gated ion channel; its activation leads to a rapid influx of cations, causing neuronal depolarization.[8] This can trigger downstream signaling events, including the activation of CaMKII and ERK1/2 pathways.[8]

-

5-HT4 Receptors: Derivatives of 5-methoxytryptamine have demonstrated agonist properties at the 5-HT4 receptor, which is involved in gastrointestinal motility.[9][10]

While direct, high-affinity binding data for 5-methoxyindole at these receptors is still emerging, the established interactions of related compounds provide a strong rationale for its investigation as a modulator of the serotonergic system.

Anti-inflammatory Activity

A significant area of therapeutic interest for 5-methoxyindole derivatives, particularly 5-methoxytryptophan (5-MTP), is their anti-inflammatory potential.[1]

-

Inhibition of NF-κB and p38 MAPK Signaling: 5-MTP has been shown to suppress inflammation by inhibiting the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway.[1][11] This leads to a downstream reduction in the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2).[1] The activation of p300 histone acetyltransferase (HAT), a transcriptional coactivator of NF-κB, is also blocked by 5-MTP.[11]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

5-Methoxyindole has been suggested as a potential endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating metabolism and inflammation.[1][6] The activation of PPARγ is generally associated with anti-inflammatory effects, further supporting the therapeutic potential of 5-methoxyindole compounds in inflammatory conditions.

Antiproliferative and Anticancer Effects

Derivatives of 5-methoxyindole have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting their potential as leads for novel cancer chemotherapeutics.[12]

-

Cell Cycle Arrest and Rb Protein Inhibition: Certain 5-methoxyindole-isatin hybrids have been shown to induce a lengthening of the G1 phase of the cell cycle and a reduction in the S and G2/M phases.[12] A key mechanism identified is the significant, dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of 5-methoxyindole derivatives and related compounds.

Table 1: Antiproliferative Activity of 5-Methoxyindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5o (indole-isatin hybrid) | Human cancer cell lines | 1.69 | Sunitinib | 8.11 |

| 5w (indole-isatin hybrid) | Human cancer cell lines | 1.91 | Sunitinib | 8.11 |

| 5o (indole-isatin hybrid) | NCI-H69AR (resistant) | 10.4 | - | - |

| Data sourced from a study on the antiproliferative activity of 5-methoxyindole tethered C-5 functionalized isatins.[12] |

Table 2: Comparative Binding Affinities of Known 5-HT3 Receptor Ligands

| Compound | Receptor Subtype | Ki (nM) |

| Palonosetron | Human 5-HT3 | 0.04 |

| Cilansetron | Human 5-HT3 | 0.19 |

| Granisetron | Human 5-HT3 | 0.89 |

| Ondansetron | Human 5-HT3 | 2.5 |

| This data provides a comparative context for the binding affinities of well-characterized 5-HT3 receptor antagonists, as specific quantitative data for 5-methoxyindole is not readily available.[8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 5-methoxyindole compounds.

Caption: 5-HT3 Receptor Signaling Pathway.[8]

Caption: Anti-inflammatory signaling of 5-Methoxytryptophan.[1][11]

Caption: Antiproliferative mechanism of 5-methoxyindole derivatives.[12]

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.[8]

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT3 Receptors

This protocol is used to determine the binding affinity of a test compound, such as 5-methoxyindole, to the 5-HT3 receptor.[8]

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[8]

-

Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, such as [³H]Granisetron.[8]

-

Test Compound: 5-Methoxyindole, prepared in a range of concentrations.[8]

-

Reference Compound: A known high-affinity unlabeled 5-HT3 receptor antagonist (e.g., Granisetron) to determine non-specific binding.[8]

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) with appropriate salts (e.g., 154 mM NaCl).[8]

-

Wash Buffer: Ice-cold assay buffer.[8]

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.[8]

-

Scintillation Cocktail and Counter. [8]

2. Procedure:

-

Incubation: In a multi-well plate, combine the receptor source, radioligand, and either the test compound, reference compound, or buffer. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (from wells with the reference compound) from the total binding (from wells with buffer only).[8]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.[8]

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[8]

Quantification of 5-Methoxyindole in Plasma by LC-MS

This protocol provides a general framework for the quantification of 5-methoxyindole in biological samples.

1. Sample Preparation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-5-methoxyindole).[1]

-

Vortex for 1 minute to precipitate proteins.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]

-

Reconstitute the residue in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Method:

-

A detailed protocol for LC-MS/MS method performance for indole compounds in biological matrices would include parameters such as linearity (R²), lower limit of quantification, intra- and inter-assay precision (%CV), and recovery, which are typically expected to be >0.99, around 1.25 ng/mL, <15%, and >75% respectively.[13]

Conclusion

5-Methoxyindole and its derivatives represent a promising class of compounds with a diverse pharmacological profile.[1] Their ability to modulate key therapeutic targets such as serotonin receptors, inflammatory pathways, and cell cycle regulators underscores their potential in the development of new treatments for a variety of diseases.[1][5][12] The information and protocols provided in this guide offer a foundational resource for researchers to further explore the therapeutic applications of this versatile indole scaffold. Future investigations should focus on elucidating the precise binding affinities and functional activities of 5-methoxyindole at its various targets to fully realize its pharmacological potential.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 7. goldbio.com [goldbio.com]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Neuroprotection Assays Using 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal damage is oxidative stress. Consequently, the identification of novel neuroprotective agents that can mitigate oxidative damage is a critical area of research.

Indole derivatives have shown promise as neuroprotective agents. Notably, 5-methoxy-1H-indole-2-carboxylic acid (MICA), a structurally related compound to the topic of these notes, has demonstrated significant neuroprotective effects. MICA is reported to confer neuroprotection by inhibiting mitochondrial dihydrolipoamide dehydrogenase (DLDH) and activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][2] This pathway modulation leads to decreased oxidative stress, reduced cell death, and preserved mitochondrial function.[1][2][3]

This document provides detailed protocols to assess the potential neuroprotective effects of 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid , a methylated analog of MICA. The addition of a methyl group at the C3 position of the indole ring may influence its biological activity. The following assays are designed to evaluate its efficacy in an in vitro model of glutamate-induced oxidative stress in the HT-22 hippocampal neuronal cell line.

Proposed Mechanism of Action (Based on 5-methoxy-1H-indole-2-carboxylic acid)

The proposed neuroprotective mechanism of action for this compound is extrapolated from its parent compound, MICA. The primary target is believed to be the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). Inhibition of DLDH is thought to trigger a mild oxidative stress that leads to the activation of the Nrf2 signaling pathway. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant and cytoprotective genes, thereby preconditioning the neurons to resist more severe oxidative insults.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Methoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 5-methoxyindole derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. The following sections outline experimental procedures for assessing their anticancer, neuroprotective, and antimicrobial properties, along with methods for investigating their interactions with specific molecular targets.

Anticancer Activity Evaluation

The anticancer potential of 5-methoxyindole derivatives can be assessed through their ability to inhibit cancer cell proliferation and viability. A standard method for this is the MTT assay.

Protocol: Cell Viability MTT Assay

This protocol determines the concentration of a 5-methoxyindole derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).[1]

Materials:

-

5-methoxyindole derivative of interest

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[1]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Compound Treatment:

-

Prepare a stock solution of the 5-methoxyindole derivative in DMSO.[1]

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[1]

-

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Data Presentation: In Vitro Cytotoxicity of 5-Methoxyindole Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast Cancer) | MTT Assay | 4.7 | [1] |

| Indolequinone derivative | V79-379A | Cytotoxicity Assay | Potency varied (up to 300x difference based on substitution) | [1] |

| Compound 3g (6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole) | MCF-7 (Breast Cancer) | Antiproliferative Assay | 2.94 ± 0.56 | [2] |

| Compound 3g | MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | 1.61 ± 0.004 | [2] |

| Compound 3g | A549 (Lung Cancer) | Antiproliferative Assay | 6.30 ± 0.30 | [2] |

| Compound 3g | HeLa (Cervical Cancer) | Antiproliferative Assay | 6.10 ± 0.31 | [2] |

| Compound 3g | A375 (Melanoma) | Antiproliferative Assay | 0.57 ± 0.01 | [2] |

| Compound 3g | B16-F10 (Melanoma) | Antiproliferative Assay | 1.69 ± 0.41 | [2] |

| Compound 36 (OXi8006 analogue) | SK-OV-3 (Ovarian) | Cytotoxicity Assay | Potent | [3] |

| Compound 36 | NCI-H460 (Lung) | Cytotoxicity Assay | Potent | [3] |

| Compound 36 | DU-145 (Prostate) | Cytotoxicity Assay | Potent | [3] |

Neuroprotective Effects Assessment

The neuroprotective potential of 5-methoxyindole derivatives can be evaluated by their ability to protect neuronal cells from oxidative stress-induced cell death.

Protocol: Neuroprotection Assay against H₂O₂-Induced Cytotoxicity

This protocol assesses the ability of 5-methoxyindole derivatives to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from cytotoxicity induced by hydrogen peroxide (H₂O₂), a common oxidative stressor.[4]

Materials:

-

5-methoxyindole derivative of interest

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

Hydrogen peroxide (H₂O₂)

-

MTT solution (0.5 mg/mL)[4]

-

Isopropanol/HCl solution (0.1 M)[4]

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells (5 x 10⁴ cells/well) in 96-well plates and allow them to adhere.[4]

-

Compound Treatment and Oxidative Stress Induction:

-

MTT Assay:

-

Absorbance Measurement: Measure the absorbance to determine cell viability.

-

Data Analysis: Compare the viability of cells treated with the 5-methoxyindole derivative and H₂O₂ to cells treated with H₂O₂ alone to determine the neuroprotective effect.[4]

Antimicrobial Activity Screening

The antimicrobial properties of 5-methoxyindole derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol: Microbroth Dilution Assay for MIC Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Materials:

-

5-methoxyindole derivative of interest

-

Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)[6]

-

Mueller-Hinton Broth (MHB)

-

96-well U-bottom plates[5]

-

Bacterial inoculum standardized to a specific concentration (e.g., 10⁵ CFU/mL)[5]

-

Incubator

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 5-methoxyindole derivative in the 96-well plate using MHB. A wide range of concentrations should be tested (e.g., 0.0019 µg/mL to 256 µg/mL).[5]

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of 10⁵ CFU/mL.[5]

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antimicrobial Activity of 5-Methoxyindole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Halo substituted indole dihydropyrimidines (3a-d) | Escherichia coli, Pseudomonas aeruginosa | 100 | [6] |

| Halo substituted indole dihydropyrimidines (6a-d) | Escherichia coli, Pseudomonas aeruginosa | 50 | [6] |

| Halo substituted indole dihydropyrimidines (6e-h) | Escherichia coli, Pseudomonas aeruginosa | 75 | [6] |

Target-Based Assays: Enzyme Inhibition and Receptor Binding

To understand the mechanism of action, specific target-based assays are crucial.

Protocol: Enzyme Inhibition Assay

This generalized protocol can be adapted to assess the inhibitory effect of 5-methoxyindole derivatives on specific enzymes.[7]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

5-methoxyindole derivative (inhibitor)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Solution Preparation: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare serial dilutions of the inhibitor.[7]

-

Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well, followed by different concentrations of the inhibitor. Include a control well with no inhibitor. Incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[7]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[7]

-

Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the substrate and product (e.g., change in absorbance or fluorescence).[7]

-

Data Analysis: Determine the IC50 value of the inhibitor.

Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol determines the binding affinity (Ki) of 5-methoxyindole derivatives for specific serotonin receptor subtypes.[8]

Materials:

-

Cell membranes from cells expressing the serotonin receptor subtype of interest (e.g., 5-HT₂ₐ)[8]

-

Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ)[8]

-

5-methoxyindole derivative

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the 5-methoxyindole derivative in the assay buffer.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the 5-methoxyindole derivative that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity of Related Indole Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT | 5-HT2A | 18-fold reduction with Ser3.36(159) -> Ala mutation | [1] |

| R-125I-DOI (5-HT2 agonist) | 5-HT2 | 1.26 | [1] |

| Geissoschizine methyl ether | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 | Partial agonist/antagonist activity | [1] |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for Radioligand Receptor Binding Assay.

Signaling Pathway Diagram

Caption: Simplified 5-HT3 Receptor Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]